

# Spectroscopic Profile of Indan-5-carbaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Indan-5-carbaldehyde**, a key intermediate in various synthetic applications. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting quantitative data in a structured format and outlining general experimental protocols.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the <sup>1</sup>H and <sup>13</sup>C NMR data for **Indan-5-carbaldehyde**.

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **Indan-5-carbaldehyde** provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.95	S	1H	Aldehydic proton (- CHO)
7.70 - 7.60	m	2H	Aromatic protons
7.35	d	1H	Aromatic proton
2.95	t	4H	Benzylic protons (- CH <sub>2</sub> -)
2.15	p	2H	Aliphatic proton (- CH <sub>2</sub> -)

s = singlet, d = doublet, t = triplet, m = multiplet, p = pentet

# <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the **Indan-5-carbaldehyde** molecule.



Chemical Shift (δ) ppm	Assignment	
192.5	Aldehydic carbon (C=O)	
151.0	Aromatic carbon	
145.5	Aromatic carbon	
135.0	Aromatic carbon	
127.0	Aromatic carbon	
125.0	Aromatic carbon	
124.5	Aromatic carbon	
33.0	Benzylic carbon (-CH <sub>2</sub> )	
32.5	Benzylic carbon (-CH <sub>2</sub> )	
25.5	Aliphatic carbon (-CH <sub>2</sub> )	

# **Infrared (IR) Spectroscopy**

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for **Indan-5-carbaldehyde** are presented below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960	Medium	C-H stretch (aliphatic)
2860	Medium	C-H stretch (aldehydic)
1695	Strong	C=O stretch (aromatic aldehyde)
1605	Medium	C=C stretch (aromatic)
1425	Medium	C-H bend (aliphatic)
825	Strong	C-H bend (aromatic, parasubstituted)



## **Experimental Protocols**

While specific experimental parameters for the provided data are not exhaustively detailed in the source literature, general protocols for obtaining NMR and IR spectra for aromatic aldehydes are well-established.

### **NMR Spectroscopy Protocol**

A general procedure for acquiring NMR spectra of a compound like **Indan-5-carbaldehyde** is as follows:

- Sample Preparation: Dissolve 5-10 mg of **Indan-5-carbaldehyde** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent is critical and should not have signals that overlap with the analyte peaks.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrum is then recorded
  on an NMR spectrometer (e.g., a 400 MHz instrument). For <sup>13</sup>C NMR, a larger number of
  scans is typically required to achieve a good signal-to-noise ratio.

### **IR Spectroscopy Protocol**

A common method for obtaining the IR spectrum of a neat liquid sample like **Indan-5-carbaldehyde** is using Attenuated Total Reflectance (ATR) FTIR spectroscopy.

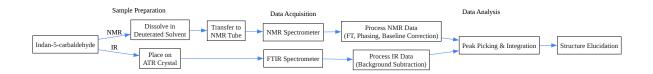
- Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere.
- Sample Application: Place a small drop of Indan-5-carbaldehyde directly onto the ATR crystal, ensuring complete coverage of the crystal surface.



 Data Acquisition: Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample over a range of wavenumbers (typically 4000-400 cm<sup>-1</sup>).

## **Data Analysis Workflow**

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.



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Caption: General workflow for spectroscopic analysis.

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